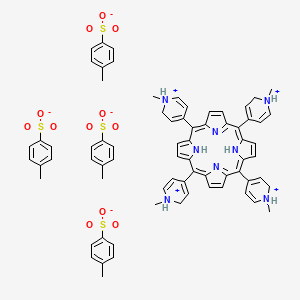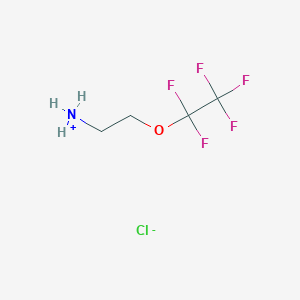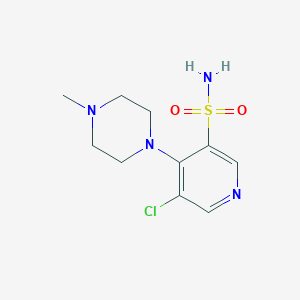
4,4',4'',4'''-(Porphyrin-5,10,15,20-tetrayl)tetrakis(1-methyl-1,2-dihydropyridin-1-ium) 4-methylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’,4’‘,4’‘’-(Porphyrin-5,10,15,20-tetrayl)tetrakis(1-methyl-1,2-dihydropyridin-1-ium) 4-methylbenzenesulfonate: is a complex organic compound that belongs to the class of porphyrins. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, such as oxygen transport and photosynthesis. This particular compound is known for its unique structure and properties, making it valuable in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-(Porphyrin-5,10,15,20-tetrayl)tetrakis(1-methyl-1,2-dihydropyridin-1-ium) 4-methylbenzenesulfonate typically involves the following steps:
Formation of the Porphyrin Core: The porphyrin core is synthesized through a condensation reaction of pyrrole and an aldehyde, often under acidic conditions. This step forms the macrocyclic structure characteristic of porphyrins.
Substitution with 1-Methyl-1,2-dihydropyridin-1-ium Groups: The porphyrin core is then functionalized with 1-methyl-1,2-dihydropyridin-1-ium groups through a nucleophilic substitution reaction.
Addition of 4-Methylbenzenesulfonate: Finally, the compound is treated with 4-methylbenzenesulfonate to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms.
科学研究应用
Chemistry
In chemistry, this compound is used as a photosensitizer in photodynamic therapy and as a catalyst in various organic reactions
Biology
In biological research, the compound is used to study cellular processes and interactions. Its ability to bind to DNA and proteins makes it a useful tool for investigating molecular mechanisms and pathways.
Medicine
In medicine, the compound is explored for its potential in photodynamic therapy, a treatment method that uses light-activated compounds to target and destroy cancer cells. Its ability to generate reactive oxygen species upon light activation makes it effective in this application.
Industry
In industrial applications, the compound is used in the development of advanced materials and sensors. Its unique optical and electronic properties make it suitable for these purposes.
作用机制
The mechanism of action of 4,4’,4’‘,4’‘’-(Porphyrin-5,10,15,20-tetrayl)tetrakis(1-methyl-1,2-dihydropyridin-1-ium) 4-methylbenzenesulfonate involves its ability to absorb light and transfer energy. Upon light activation, the compound generates reactive oxygen species, which can induce cell death or catalyze specific reactions. The molecular targets and pathways involved include DNA, proteins, and various cellular components.
相似化合物的比较
Similar Compounds
5,10,15,20-Tetrakis(1-methyl-4-pyridinio)porphyrin tetra(p-toluenesulfonate): This compound is similar in structure and function, often used in similar applications.
4,4’,4’‘,4’‘’-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonic acid): Another related compound with similar properties and uses.
Uniqueness
What sets 4,4’,4’‘,4’‘’-(Porphyrin-5,10,15,20-tetrayl)tetrakis(1-methyl-1,2-dihydropyridin-1-ium) 4-methylbenzenesulfonate apart is its specific functional groups and the resulting unique properties. Its ability to generate reactive oxygen species upon light activation makes it particularly valuable in photodynamic therapy and other applications requiring precise control of chemical reactions.
属性
分子式 |
C72H74N8O12S4 |
|---|---|
分子量 |
1371.7 g/mol |
IUPAC 名称 |
4-methylbenzenesulfonate;5,10,15,20-tetrakis(1-methyl-1,2-dihydropyridin-1-ium-4-yl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C44H42N8.4C7H8O3S/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;4*1-6-2-4-7(5-3-6)11(8,9)10/h5-21,23,25,27,45,48H,22,24,26,28H2,1-4H3;4*2-5H,1H3,(H,8,9,10) |
InChI 键 |
REKONXVRGOWDHJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].C[NH+]1CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC[NH+](C=C7)C)C8=CC[NH+](C=C8)C)C=C4)C9=CC[NH+](C=C9)C)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Methyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11824682.png)


![({5'-Bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)(tert-butyl)amine](/img/structure/B11824699.png)


![[(2S,3R,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B11824703.png)
![Sulfamoyl fluoride, [(trifluoromethyl)sulfonyl]-, lithium salt](/img/structure/B11824706.png)

![(3aR,6aR)-Tetrahydro-4-[(4-methoxyphenyl)methyl]-2H-furo[3,2-b]pyrrole-2,5(3H)-dione](/img/structure/B11824712.png)

![(1S,6S)-1-bromo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11824724.png)

